Cas no 1448058-45-4 (N-2-methoxy-2-(thiophen-3-yl)ethylthiophene-3-carboxamide)
N-2-methoxy-2-(thiophen-3-yl)ethylthiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-methoxy-2-(thiophen-3-yl)ethylthiophene-3-carboxamide
- N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]THIOPHENE-3-CARBOXAMIDE
- F6420-0028
- 1448058-45-4
- N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-3-carboxamide
- AKOS024557135
- N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide
-
- Inchi: 1S/C12H13NO2S2/c1-15-11(9-2-4-16-7-9)6-13-12(14)10-3-5-17-8-10/h2-5,7-8,11H,6H2,1H3,(H,13,14)
- InChI Key: YTHRURIFQFGMQV-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(CNC(C1=CSC=C1)=O)OC
Computed Properties
- Exact Mass: 267.03877100g/mol
- Monoisotopic Mass: 267.03877100g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 94.8Ų
N-2-methoxy-2-(thiophen-3-yl)ethylthiophene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6420-0028-2μmol |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide |
1448058-45-4 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6420-0028-5μmol |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide |
1448058-45-4 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6420-0028-10μmol |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide |
1448058-45-4 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6420-0028-20μmol |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide |
1448058-45-4 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6420-0028-1mg |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide |
1448058-45-4 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6420-0028-2mg |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide |
1448058-45-4 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6420-0028-3mg |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide |
1448058-45-4 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6420-0028-4mg |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide |
1448058-45-4 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6420-0028-5mg |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide |
1448058-45-4 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6420-0028-10mg |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide |
1448058-45-4 | 10mg |
$79.0 | 2023-09-09 |
N-2-methoxy-2-(thiophen-3-yl)ethylthiophene-3-carboxamide Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on N-2-methoxy-2-(thiophen-3-yl)ethylthiophene-3-carboxamide
N-2-Methoxy-2-(Thiophen-3-yl)ethylthiophene-3-carboxamide (CAS No. 1448058-45-4): A Comprehensive Overview
N-2-Methoxy-2-(thiophen-3-yl)ethylthiophene-3-carboxamide (CAS No. 1448058-45-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties
N-2-Methoxy-2-(thiophen-3-yl)ethylthiophene-3-carboxamide is a thiophene-based compound with a molecular formula of C15H16N2O2S2. The presence of the thiophene ring and the methoxy group imparts distinct chemical properties to this molecule. The thiophene ring is known for its aromaticity and electron-donating nature, which can influence the compound's reactivity and stability. The methoxy group, on the other hand, enhances the lipophilicity of the molecule, making it more suitable for crossing biological membranes.
The compound's molecular weight is approximately 308.43 g/mol. It is a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. These solubility properties make it amenable to various chemical reactions and biological assays.
Synthesis Methods
The synthesis of N-2-methoxy-2-(thiophen-3-yl)ethylthiophene-3-carboxamide has been reported in several studies, with different approaches focusing on optimizing yield and purity. One common method involves the coupling of 3-thiophenecarboxylic acid with 2-methoxyethylamine in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). This reaction typically proceeds under mild conditions and yields the desired product in good purity.
Another approach involves the reaction of 3-thiophenecarboxylic acid chloride with 2-methoxyethylamine in an appropriate solvent such as dichloromethane (DCM). This method is known for its simplicity and high yield but requires careful control of reaction conditions to avoid side reactions.
Biological Activities
N-2-Methoxy-2-(thiophen-3-yl)ethylthiophene-3-carboxamide has been extensively studied for its biological activities, particularly in the context of its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. These findings suggest that it may have potential as an anti-inflammatory agent for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, N-2-methoxy-2-(thiophen-3-yl)ethylthiophene-3-carboxamide has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer cells and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation.
Clinical Applications and Research Advancements
The potential clinical applications of N-2-methoxy-2-(thiophen-3-yl)ethylthiophene-3-carboxamide are an active area of research. Preclinical studies have shown promising results in animal models of inflammation and cancer, paving the way for further clinical trials. For instance, a recent study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced inflammation in a mouse model of colitis without causing significant side effects.
In another study, researchers at a leading pharmaceutical company evaluated the efficacy of N-2-methoxy-2-(thiophen-3-yl)ethylthiophene-3-carboxamide in combination with standard chemotherapy agents in treating advanced breast cancer. The results indicated that this combination therapy was more effective than either treatment alone, suggesting a synergistic effect.
Conclusion
N-2-Methoxy-2-(thiophen-3-y l)ethylthiophene - 3 - carboxamide strong > (CAS No . 1448058 - 45 - 4 ) is a promising compound with diverse biological activities , including anti-inflammatory and anticancer properties . Its unique chemical structure , coupled with its favorable pharmacological profile , makes it an attractive candidate for further development in medicinal chemistry and pharmaceutical research . As ongoing studies continue to uncover new insights into its mechanisms of action , it is likely that this compound will play an increasingly important role in the treatment of various diseases . p > article > response >
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